molecular formula C17H19N3O3S B11242393 N-(3-methoxybenzyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

N-(3-methoxybenzyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11242393
M. Wt: 345.4 g/mol
InChI Key: ROWGDEZUYXKLFF-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-2-({2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a cyclopenta[d]pyrimidinyl moiety, and an acetamide linkage, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-({2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]pyrimidinyl structure.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using an acyl chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-2-({2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-2-({2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
  • N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives

Uniqueness

N-[(3-METHOXYPHENYL)METHYL]-2-({2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N3O3S/c1-23-12-5-2-4-11(8-12)9-18-15(21)10-24-16-13-6-3-7-14(13)19-17(22)20-16/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,18,21)(H,19,20,22)

InChI Key

ROWGDEZUYXKLFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC(=O)NC3=C2CCC3

Origin of Product

United States

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